1,2,3,4,5-Pentamethylcyclopentadiene

Overview

Description

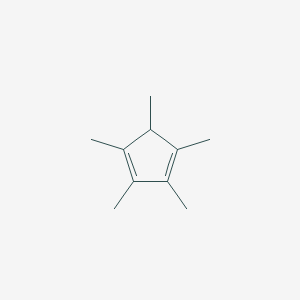

1,2,3,4,5-Pentamethylcyclopentadiene is a cyclic diene with the chemical formula C10H16. It is a colorless liquid that is sparingly soluble in water and has a mild odor . This compound is notable for being the precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, which is often used in organometallic chemistry .

Preparation Methods

1,2,3,4,5-Pentamethylcyclopentadiene can be synthesized through several methods. One common synthetic route involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization reaction . Another method includes the addition of 2-butenyllithium to ethyl acetate, followed by acid-catalyzed dehydrocyclization . Industrial production often involves large-scale preparation through a three-step process, which includes the reaction of 2,3,4,5-tetramethyl-2-cyclopenten-1-one with methylmagnesium chloride in tetrahydrofuran, followed by treatment with acetic acid and hydrogen chloride .

Chemical Reactions Analysis

1,2,3,4,5-Pentamethylcyclopentadiene undergoes various chemical reactions, including:

Deprotonation: Reacts with n-butyllithium to form lithium pentamethylcyclopentadienide.

Cycloaddition: Undergoes radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder products.

Metal Complex Formation: Forms complexes with metals such as iron, titanium, and rhodium.

Common reagents used in these reactions include n-butyllithium, iron pentacarbonyl, and various metal chlorides. The major products formed from these reactions are organometallic complexes, which are valuable in various catalytic processes .

Scientific Research Applications

1,2,3,4,5-Pentamethylcyclopentadiene has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4,5-pentamethylcyclopentadiene exerts its effects primarily involves its role as a ligand in organometallic chemistry. The compound forms stable complexes with various metals, which can then participate in catalytic cycles. For example, in the formation of (pentamethylcyclopentadienyl)iron dicarbonyl dimer, the compound coordinates with iron atoms, facilitating the catalytic transformation of substrates .

Comparison with Similar Compounds

1,2,3,4,5-Pentamethylcyclopentadiene is unique due to its high degree of methyl substitution, which imparts greater stability and solubility to its metal complexes compared to less-substituted cyclopentadienes . Similar compounds include:

Cyclopentadiene: Less substituted and more prone to dimerization.

Tetramethylcyclopentadiene: Similar but with one less methyl group, leading to different reactivity and stability profiles.

Hexamethyl Dewar benzene: Used in older synthetic routes for similar complexes.

Biological Activity

1,2,3,4,5-Pentamethylcyclopentadiene (Cp*) is a cyclic hydrocarbon with the molecular formula . This compound has garnered attention in the field of organometallic chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of Cp*, focusing on its interactions with various biological systems, particularly in cancer research and toxicity studies.

- Molecular Weight: 136.24 g/mol

- CAS Number: 4045-44-7

- Physical State: Liquid at room temperature

- Appearance: Colorless to light orange clear liquid

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its use as a ligand in organometallic complexes and its direct effects on cellular systems.

Anticancer Activity

Recent studies have highlighted the potential of Cp* as a ligand in iridium(III) complexes that exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Iridium(III) Complexes: Complexes formed with Cp* have shown varying degrees of anticancer activity. The IC50 values (the concentration required to inhibit cell growth by 50%) for these complexes range significantly across different cell lines:

| Complex | A2780 (Ovarian) | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |

|---|---|---|---|---|

| [(η⁵-Cp*)Ir(2-(2′-methylphenyl)pyridine)Cl] | 1.18 μM | 4.5 μM | 9.6 μM | 3.7 μM |

| [(η⁵-Cp*)Ir(2-phenylpyridine)Cl] | 10 μM | 12 μM | 15 μM | 22 μM |

These results indicate that the nature and position of substituents on the ligand can significantly influence the biological activity of the resulting metal complex .

The mechanism by which Cp* and its complexes exert their anticancer effects is believed to involve:

- Cellular Uptake: Increased hydrophobicity of certain complexes enhances their accumulation in cancer cells, leading to greater efficacy.

- DNA Interaction: These complexes preferentially bind to DNA components such as 9-ethylguanine over others, which may disrupt cellular processes critical for cancer cell survival .

Toxicity Studies

The safety profile of Cp* has also been evaluated through toxicity studies. Notably:

- Acute Inhalation Toxicity: Studies involving chlorosilane intermediates have indicated that exposure to vapors containing pentamethylcyclopentadiene can lead to varying levels of toxicity depending on concentration and exposure duration. The median lethal concentration (LC50) values for related compounds provide insights into potential hazards associated with inhalation exposure .

Case Studies

A comprehensive review of literature reveals several case studies that illustrate the biological implications of Cp*:

- Study on Iridium Complexes:

- Gas-phase Reactions:

Properties

IUPAC Name |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-6-7(2)9(4)10(5)8(6)3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIQNKQYEUMPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=C1C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193466 | |

| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4045-44-7 | |

| Record name | Pentamethylcyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4045-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5-pentamethylcyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,5-PENTAMETHYLCYCLOPENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSE3MRZ77C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a reliable method for synthesizing Cp*H on an intermediate scale?

A1: A modified protocol based on initial 2-bromo-2-butene lithiation followed by acid-mediated dienol cyclization offers a reliable method for synthesizing CpH on an intermediate scale (approximately 39 g). This revised procedure avoids the use of mechanical stirring, allows for controlled quenching of excess lithium, and simplifies CpH isolation. []

Q2: What is the molecular formula and weight of Cp*H?

A2: The molecular formula of Cp*H is C10H16, and its molecular weight is 136.23 g/mol. [, ]

Q3: How can I confirm the purity of synthesized Cp*H?

A3: 1H NMR spectroscopy can be utilized to confirm the purity of synthesized CpH. The characteristic singlet peak corresponding to the methyl groups of the Cp ring serves as a reliable indicator of purity. []

Q4: How does Cp*H react with transition metals?

A4: Cp*H readily undergoes metallation reactions with transition metals. It acts as a ligand, coordinating to the metal center through its π-electrons, forming stable organometallic complexes. []

Q5: Can you provide examples of transition metal complexes synthesized using Cp*H?

A5: CpH is widely used in the synthesis of various transition metal complexes, including [CpMCl2]2 complexes of iridium and ruthenium. [] Other examples include (η-C5Me5)2WH2, a bis(η-pentamethylcyclopentadienyl)tungsten dihydride complex. []

Q6: How does the steric bulk of the Cp* ligand influence its reactivity?

A6: The five methyl groups on the Cp* ring provide significant steric hindrance, influencing the reactivity of the metal center in organometallic complexes. This steric bulk can hinder the approach of other reagents, leading to enhanced selectivity in catalytic reactions. [, ]

Q7: How does Cp*H behave in Diels-Alder reactions?

A7: Cp*H participates as a diene in Diels-Alder reactions with various dienophiles, including α-alkoxyvinyl(ethoxy)carbene chromium complexes and N-phenylmaleimide. [, ] The reactions often exhibit high stereoselectivity, influenced by the steric and electronic properties of both the diene and dienophile. [, , ]

Q8: What is the significance of syn-anti stereoselectivity in Cp*H Diels-Alder reactions?

A8: The syn-anti adduct ratios in Cp*H Diels-Alder reactions provide insights into the transition state geometries and the influence of substituents on the reaction pathway. Similar syn-anti ratios with various dienophiles suggest comparable transition states in the exo region. []

Q9: How does the presence of a substituent at the 5-position of Cp*H affect its Diels-Alder reactivity?

A9: Substituents at the 5-position of Cp*H, such as carboxy, alkoxycarbonyl, and cyano groups, significantly influence the stereoselectivity of Diels-Alder reactions, often leading to a high preference for syn-attack products. []

Q10: Can Cp*H undergo reactions other than Diels-Alder cycloadditions?

A10: Yes, CpH can engage in various reactions beyond Diels-Alder cycloadditions. For instance, it can react with sulfenes generated from sulfonic acid derivatives to yield [4+2] cycloadducts. This reaction showcases the versatility of CpH as a reactive diene in cycloaddition chemistry. []

Q11: Are there any catalytic applications of Cp*H-derived metal complexes?

A11: Yes, Cp*H-derived metal complexes find applications in various catalytic reactions, including hydrogen transfer, hydroboration, and hydrogenation. For example, Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]diiridium is an active catalyst for these transformations. []

Q12: How does computational chemistry contribute to understanding Cp*H chemistry?

A12: Computational studies, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structures, bonding, and reaction mechanisms involving Cp*H and its metal complexes. [, , ]

Q13: Have there been computational studies on the Diels-Alder reactions of Cp*H?

A13: Yes, computational studies have been conducted to investigate the mechanism of Diels-Alder reactions involving CpH, such as the reaction of La@C82 with CpH. These studies provide valuable insights into the reaction pathway, transition states, and factors influencing regioselectivity. [, ]

Q14: What are the applications of Cp*H in materials chemistry?

A14: CpH-derived metal complexes are explored as precursors for the preparation of thin films in materials science. For example, Ta(NMe2)4[N(TMS)NMe2], a hydrazido-substituted tantalum(V) complex incorporating a Cp derivative, has been investigated as a potential atomic layer deposition (ALD) precursor for tantalum nitride and tantalum oxide thin films. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.